Cas no 659747-28-1 (Isogarciniaxanthone E)
Isogarciniaxanthone E Chemical and Physical Properties
Names and Identifiers
-
- Isogarciniaxanthone E
- 3,4,6,8-Tetrahydroxy-1,2,5-tris(3-methyl-2-buten-1-yl)-9H-xanthen -9-one
- [ "1", "3", "5", "6-Tetrahydroxy-4", "7", "8-triprenylxanthone" ]
- 3,4,6,8-tetrahydroxy-1,2,5-tris(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
- AKOS032948663
- 9H-Xanthen-9-one, 3,4,6,8-tetrahydroxy-1,2,5-tris(3-methyl-2-butenyl)- (9CI); 3,4,6,8-Tetrahydroxy-1,2,5-tris(3-methyl-2-buten-1-yl)-9H-xanthen-9-one; 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methylbut-2-enyl)xanthone
- 1,3,5,6-tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone
- 3,4,6,8-tetrahydroxy-1,2,5-tris(3-methylbut-2-enyl)xanthen-9-one
- Q27134751
- CHEMBL4205634
- CHEBI:66213
- SCHEMBL15169342
- 1,3,5,6-tetrahydroxy-4,7,8-tri(3-methyl-2-buten-yl)xanthone
- 659747-28-1
- FS-8930
- 1
- DA-74557
- 3,4,6,8-TETRAHYDROXY-1,2,5-TRIS(3-METHYLBUT-2-EN-1-YL)XANTHEN-9-ONE
- 1,3,5,6-TH-MB-X
-
- Inchi: 1S/C28H32O6/c1-14(2)7-10-17-18(11-8-15(3)4)24(31)26(33)28-22(17)25(32)23-21(30)13-20(29)19(27(23)34-28)12-9-16(5)6/h7-9,13,29-31,33H,10-12H2,1-6H3
- InChI Key: HAHRYXGQWSJKPI-UHFFFAOYSA-N
- SMILES: O1C2C(=C(C=C(C=2C(C2=C1C(=C(C(C/C=C(\C)/C)=C2C/C=C(\C)/C)O)O)=O)O)O)C/C=C(\C)/C
Computed Properties
- Exact Mass: 464.22000
- Monoisotopic Mass: 464.21988874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 6
- Complexity: 817
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.9
- Topological Polar Surface Area: 107Ų
Experimental Properties
- Color/Form: Yellow powder
- PSA: 111.13000
- LogP: 6.29470
Isogarciniaxanthone E Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Isogarciniaxanthone E Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I48950-5mg |
3,4,6,8-Tetrahydroxy-1,2,5-tris(3-methyl-2-buten-1-yl)-9H-xanthen -9-one |
659747-28-1 | ,HPLC≥98% | 5mg |
¥6240.0 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4293-5 mg |
Isogarciniaxanthone E |
659747-28-1 | 5mg |
¥4861.00 | 2022-04-26 | ||
| A2B Chem LLC | AH18714-5mg |
Isogarciniaxanthone E |
659747-28-1 | 5mg |
$785.00 | 2024-04-19 | ||
| TargetMol Chemicals | TN4293-1 ml * 10 mm |
Isogarciniaxanthone E |
659747-28-1 | 1 ml * 10 mm |
¥ 22780 | 2024-07-20 | ||
| TargetMol Chemicals | TN4293-5 mg |
Isogarciniaxanthone E |
659747-28-1 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
| TargetMol Chemicals | TN4293-1 mL * 10 mM (in DMSO) |
Isogarciniaxanthone E |
659747-28-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 | |
| TargetMol Chemicals | TN4293-5mg |
Isogarciniaxanthone E |
659747-28-1 | 5mg |
¥ 18500 | 2024-07-20 |
Isogarciniaxanthone E Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on Isogarciniaxanthone E
Isogarciniaxanthone E: A Comprehensive Overview of Its Chemical Properties and Therapeutic Potential
Isogarciniaxanthone E, a naturally occurring compound with the CAS number 659747-28-1, has garnered significant attention in the field of chemobiomedicine due to its unique chemical structure and promising biological activities. This xanthone derivative, isolated from the plant Garcinia species, belongs to a class of polyphenolic compounds known for their diverse pharmacological effects. The structural elucidation and characterization of Isogarciniaxanthone E have been pivotal in understanding its mechanism of action and potential therapeutic applications.
The molecular structure of Isogarciniaxanthone E features a xanthone core with specific functional groups that contribute to its biological activity. Xanthones are widely recognized for their antioxidant, anti-inflammatory, and anticancer properties, and Isogarciniaxanthone E is no exception. Recent studies have highlighted its potent inhibitory effects on various enzymes and pathways involved in cancer progression, making it a promising candidate for further clinical investigation.
In vitro studies have demonstrated that Isogarciniaxanthone E exhibits significant cytotoxicity against multiple cancer cell lines, including those derived from breast, colorectal, and pancreatic cancers. The compound's ability to induce apoptosis and inhibit proliferation has been attributed to its interaction with key molecular targets such as kinases and transcription factors. Additionally, its antioxidant properties have been shown to protect against oxidative stress-induced cellular damage, further enhancing its therapeutic potential.
The pharmacokinetic profile of Isogarciniaxanthone E has also been extensively studied to optimize its delivery and efficacy. Research indicates that the compound exhibits good oral bioavailability and preferential accumulation in tumor tissues, suggesting its potential for systemic administration in cancer therapy. Furthermore, preclinical studies have explored its synergistic effects when combined with conventional chemotherapeutic agents, potentially reducing side effects and improving treatment outcomes.
Beyond its anticancer properties, Isogarciniaxanthone E has shown promise in other therapeutic areas. Emerging evidence suggests that it may play a role in neuroprotection, cardiovascular health, and metabolic disorders. Its ability to modulate inflammatory responses and enhance mitochondrial function has been particularly noteworthy in neurodegenerative disease models. These findings open up new avenues for research into the development of novel therapeutic strategies targeting chronic diseases.
The synthesis and chemical modification of Isogarciniaxanthone E have also been areas of active investigation. Researchers have developed efficient synthetic routes to produce the compound in larger quantities, enabling more extensive pharmacological studies. Additionally, structural analogs of Isogarciniaxanthone E have been designed to enhance specific biological activities while minimizing potential side effects. These efforts aim to optimize the compound's therapeutic profile for clinical applications.
The regulatory landscape for Isogarciniaxanthone E is evolving as more data becomes available on its safety and efficacy. Regulatory agencies are closely monitoring the progress of clinical trials and are expected to provide guidelines for its use in human health once sufficient evidence is gathered. This regulatory framework will be crucial in ensuring that Isogarciniaxanthone E is developed and marketed responsibly, maximizing its benefits while minimizing risks.
In conclusion, Isogarciniaxanthone E represents a significant advancement in the field of natural product chemistry and drug discovery. Its unique chemical properties and diverse biological activities make it a versatile compound with potential applications in multiple therapeutic areas. As research continues to uncover new insights into its mechanisms of action and pharmacological effects, Isogarciniaxanthone E is poised to become a valuable asset in the fight against cancer and other chronic diseases.
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